1,8-Bis(4-fluorophenyl)octane-1,8-dione

Description

1,8-Bis(4-fluorophenyl)naphthalene is a U-shaped aromatic compound featuring a naphthalene core substituted with two 4-fluorophenyl groups at the 1,8-positions. Its unique geometry arises from the dihedral angles between the naphthalene plane and the fluorophenyl rings, which are 67.76(8)° and 67.50(8)°, respectively, creating an interphenyl angle of 18.95(10)° .

Properties

Molecular Formula |

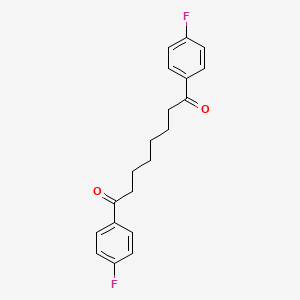

C20H20F2O2 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1,8-bis(4-fluorophenyl)octane-1,8-dione |

InChI |

InChI=1S/C20H20F2O2/c21-17-11-7-15(8-12-17)19(23)5-3-1-2-4-6-20(24)16-9-13-18(22)14-10-16/h7-14H,1-6H2 |

InChI Key |

ADEZYBRPGBHUFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC(=O)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling of 1,8-dibromonaphthalene with 4-fluorophenylboronic acid (92% yield) using Pd(PPh₃)₄ as a catalyst .

- Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with refined R-factor 0.041 and wR-factor 0.095 .

- Applications : Serves as a model for studying aromatic stacking interactions in rotational transition states due to its face-centered U-shaped geometry .

Structural Analogues: Substitution and Geometry

1,3-Bis(4-bromophenyl)-2-propanone

- Structure: A linear ketone with 4-bromophenyl groups at the 1,3-positions of a propanone backbone .

- Key Differences: Central Moiety: Propanone (sp³-hybridized carbonyl carbon) vs. naphthalene (planar aromatic system). Substituents: Bromine (electron-withdrawing, polarizable) vs. fluorine (small, electronegative). Geometry: Linear arrangement vs. U-shaped conformation.

1,8-Diarylnaphthalenes (e.g., 1,8-Bis(4-methylphenyl)naphthalene)

- Structure : Similar naphthalene core but with methyl or other substituents.

- Impact of Substituents: Fluorine’s electronegativity enhances dipole interactions, influencing crystal packing .

Naphthalimide Derivatives (e.g., 1,8-Naphthalimide)

- Structure : Naphthalene fused with two imide groups.

- Functional Differences: Electronic Properties: Naphthalimides exhibit strong fluorescence due to extended π-conjugation and electron-withdrawing imide groups . Applications: Used in optoelectronics and biosensing, unlike the non-fluorescent 1,8-bis(4-fluorophenyl)naphthalene .

Crystallographic and Electronic Properties

Table 1: Structural Parameters of Selected Bis(aryl) Compounds

Key Observations :

- Dihedral Angles : The U-shaped geometry of 1,8-bis(4-fluorophenyl)naphthalene is critical for studying π-π interactions, whereas planar naphthalimides prioritize electronic delocalization .

Functional and Application-Based Differences

- Aromatic Interactions: The U-shaped fluorophenyl-naphthalene system provides a sterically constrained environment for studying edge-to-face aromatic interactions, unlike flexible propanone derivatives .

- Optoelectronic Utility: Naphthalimides dominate in fluorescence applications due to their D-π-A (donor-π-acceptor) structure, while 1,8-bis(4-fluorophenyl)naphthalene lacks significant emission properties .

- Reactivity: Brominated compounds (e.g., 1,3-bis(4-bromophenyl)-2-propanone) are more reactive in nucleophilic substitutions compared to fluorinated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.